3,4-Dihydro-2H-pyrrole-5-carboxylic acid

Enzyme inhibition Transition-state analog Proline racemase

3,4-Dihydro-2H-pyrrole-5-carboxylic acid (CAS 2139-03-9), also widely indexed as Δ1-pyrroline-2-carboxylic acid or 1-pyrroline-2-carboxylate, is a five-membered cyclic imino acid belonging to the pyrroline class. With molecular formula C5H7NO2 and a molecular weight of 113.11 g·mol⁻¹, it is formally the product of two-electron oxidation of DL-proline at the nitrogen and α-carbon, yielding a C=N bond at the 2-position of the pyrroline ring.

Molecular Formula C5H7NO2
Molecular Weight 113.11 g/mol
CAS No. 2139-03-9
Cat. No. B1198428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydro-2H-pyrrole-5-carboxylic acid
CAS2139-03-9
Synonyms3,4-dihydro-2H-pyrrole-5-carboxylic acid
delta-1-pyrroline-2-carboxylate
Molecular FormulaC5H7NO2
Molecular Weight113.11 g/mol
Structural Identifiers
SMILESC1CC(=NC1)C(=O)O
InChIInChI=1S/C5H7NO2/c7-5(8)4-2-1-3-6-4/h1-3H2,(H,7,8)
InChIKeyRHTAIKJZSXNELN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dihydro-2H-pyrrole-5-carboxylic acid (CAS 2139-03-9): Chemical Identity, Tautomeric Duality, and Procurement-Relevant Classification


3,4-Dihydro-2H-pyrrole-5-carboxylic acid (CAS 2139-03-9), also widely indexed as Δ1-pyrroline-2-carboxylic acid or 1-pyrroline-2-carboxylate, is a five-membered cyclic imino acid belonging to the pyrroline class [1]. With molecular formula C5H7NO2 and a molecular weight of 113.11 g·mol⁻¹, it is formally the product of two-electron oxidation of DL-proline at the nitrogen and α-carbon, yielding a C=N bond at the 2-position of the pyrroline ring [2]. The compound exists in pH-dependent equilibrium between open-chain α-keto-δ-aminovaleric acid and the ring-closed pyrrolinium form, with experimentally determined pK′ values of 1.77 (COOH) and 5.99 (pyrrolinium NH⁺) [3]. This tautomeric duality is absent in both the saturated analog L-proline and the fully aromatic analog pyrrole-2-carboxylic acid, defining the compound's unique reactivity profile.

Why 3,4-Dihydro-2H-pyrrole-5-carboxylic acid Cannot Be Replaced by Generic Proline Analogs or Common PROTAC Linkers


Although 3,4-dihydro-2H-pyrrole-5-carboxylic acid shares the empirical formula C5H7NO2 with several proline analogs—including 3,4-dehydroproline (3-pyrroline-2-carboxylic acid) and Δ1-pyrroline-5-carboxylic acid—the position of the C=N double bond and its electronic conjugation with the carboxylic acid group dictate fundamentally different chemical reactivity, enzyme recognition, and biological fate [1]. The C=N bond α to the carboxylate creates a Schiff-base character that enables this compound to serve as a transition-state analog inhibitor of proline racemase, whereas the positional isomer Δ1-pyrroline-5-carboxylic acid does not share this inhibitory profile [2]. Furthermore, E. coli Δ1-pyrroline-5-carboxylate reductase fails to reduce Δ1-pyrroline-2-carboxylic acid to proline, demonstrating strict enzymatic discrimination between the 2-carboxylate and 5-carboxylate positional isomers [3]. For PROTAC applications, the compound's minimal molecular weight (113.11) and alkyl/ether backbone provide a linker length at the extreme short end of the viable range, offering a procurement-specific value proposition that cannot be matched by longer PEG-based or alkyl-chain linkers simply by truncation.

Quantitative Differentiation Evidence for 3,4-Dihydro-2H-pyrrole-5-carboxylic acid Versus Closest Analogs


Proline Racemase Inhibition: 160-Fold Stronger Binding than the Natural Substrate L-Proline

Δ1-Pyrroline-2-carboxylate acts as a potent competitive inhibitor of proline racemase from Clostridium sticklandii, functioning as a transition-state analog of the enzyme-catalyzed L-proline/D-proline interconversion [1]. Both pyrrole-2-carboxylate and Δ1-pyrroline-2-carboxylate bind proline racemase approximately 160-fold more tightly than the natural substrate L-proline [2]. In contrast, 4,5-imidazoledicarboxylate, 2,3-pyridinedicarboxylate, and 2-benzimidazolecarboxylate failed to inhibit proline racemase when tested at concentrations equal to that of the substrate L-proline [1]. This establishes Δ1-pyrroline-2-carboxylate as a structurally validated transition-state analog with a binding advantage exceeding two orders of magnitude over the substrate.

Enzyme inhibition Transition-state analog Proline racemase

Enzymatic Positional Specificity: Δ1-Pyrroline-5-Carboxylate Reductase Cannot Reduce the 2-Carboxylate Isomer

Purified Escherichia coli Δ1-pyrroline-5-carboxylate reductase was tested for its ability to reduce Δ1-pyrroline-2-carboxylic acid. Kinetic analysis demonstrated that this enzyme, which efficiently reduces Δ1-pyrroline-5-carboxylic acid to L-proline, shows no detectable activity toward the 2-carboxylate positional isomer [1]. Glutamate dehydrogenase, however, does catalyze the NADPH-dependent reduction of Δ1-pyrroline-2-carboxylic acid to L-proline at its normal catalytic site [2]. This establishes a strict enzymatic partition: reduction of the 2-carboxylate isomer requires glutamate dehydrogenase, whereas reduction of the 5-carboxylate isomer requires a distinct Δ1-pyrroline-5-carboxylate reductase.

Enzyme specificity Proline metabolism Positional isomer discrimination

pH-Dependent Tautomeric Equilibrium: Open-Chain vs. Ring-Closed Forms Distinct from Proline and Pyrrole-2-Carboxylic Acid

Δ1-Pyrroline-2-carboxylic acid exhibits a unique pH-dependent equilibrium between the ring-closed pyrrolinium form and the open-chain α-keto-δ-aminovaleric acid form, a property not shared by either L-proline (which remains exclusively ring-closed across the physiological pH range) or pyrrole-2-carboxylic acid (which is fully aromatic and cannot ring-open) [1]. Potentiometric titration revealed two ionizable groups with pK′ values of 1.77 (COOH) and 5.99 (pyrrolinium NH⁺) [2]. At pH 7.3, the zwitterionic form (proton transferred from COOH to ring nitrogen) is the major species [3]. NMR and electrospray mass spectroscopy confirmed the coexistence of multiple open-chain and ring-closed species in aqueous solution, with the population distribution governed by pH [1].

Solution-state structure Tautomerism pKa determination

PROTAC Linker Minimal Length Advantage: MW 113 vs. Standard PEG and Alkyl Linkers

3,4-Dihydro-2H-pyrrole-5-carboxylic acid is classified as an alkyl/ether-based PROTAC linker and is commercially supplied for PROTAC synthesis . With a molecular weight of 113.11 Da and a single rotatable bond between the ring and carboxyl group, it represents one of the shortest achievable linker lengths in the PROTAC toolbox . The optimal PROTAC linker length is reported to range from 12-carbon to over 20-carbon atom chains; typical PEG linkers comprise 3–12 ethylene glycol units (MW ~150–550 Da) . In systematic comparisons, alkyl linkers demonstrate superior membrane permeability relative to PEG linkers due to reduced hydrogen-bond donor/acceptor burden, though with a trade-off in aqueous solubility . The compound's logP of –0.4 positions it intermediate between highly hydrophobic pure alkyl chains and highly hydrophilic PEG chains.

PROTAC linker Alkyl/ether class Molecular weight minimization

Metabolic Pathway Specificity: Exclusive Product of D-Proline (Not L-Proline) Oxidation

Δ1-Pyrroline-2-carboxylic acid is the terminal product of D-proline metabolism, generated specifically by the action of D-amino acid oxidase on D-proline [1]. This is in contrast to Δ1-pyrroline-5-carboxylic acid, which is the product of L-proline oxidation via proline dehydrogenase and occupies the L-proline biosynthetic/degradative pathway [2]. The compound subsequently undergoes spontaneous hydrolysis to 2-oxo-5-aminovalerate [1]. The human metabolome database records this compound as involved in hyperprolinemia type II, a disorder specific to D-proline accumulation [3]. Eleven enzyme entries in BRENDA catalog this compound as an in vivo substrate, with KM values ranging from 2.79 mM (NADH cosubstrate, pH 6.5, 30°C) to 5.9 mM (NADPH cosubstrate, identical conditions) for EC 1.5.1.49 [4].

D-Proline metabolism D-Amino acid oxidase Metabolic intermediate

Physicochemical Differentiation from 3,4-Dehydroproline: Imine vs. Enamine Reactivity

Both 3,4-dihydro-2H-pyrrole-5-carboxylic acid (MW 113.11) and 3,4-dehydroproline (3-pyrroline-2-carboxylic acid, MW 113.11) share the molecular formula C5H7NO2 but differ in the position of the double bond: the former bears a C=N (imine) at the 1,2-position conjugated to the carboxylate, while the latter bears a C=C (alkene) at the 3,4-position with the nitrogen in the saturated sp³ state [1]. The imine functionality renders the target compound susceptible to nucleophilic attack, hydrolysis, and reduction (as demonstrated by its NADPH-dependent enzymatic reduction to proline [2]), whereas 3,4-dehydroproline undergoes oxidation by D-amino acid oxidase to yield pyrrole-2-carboxylic acid rather than the imine hydrolysis product [3]. The imine carbon of the target compound is approximately 500-fold more reactive toward enzyme-NADPH complex than free NADPH [2], highlighting its enhanced electrophilicity.

Imine reactivity Structural isomerism Chemical stability

Procurement-Driven Application Scenarios for 3,4-Dihydro-2H-pyrrole-5-carboxylic acid


Transition-State Analog Inhibitor Design Targeting Proline Racemase in Parasitic Protozoa

Based on the established 160-fold stronger binding of Δ1-pyrroline-2-carboxylate to proline racemase relative to L-proline [1], and the demonstrated inactivity of alternative heterocyclic carboxylates (imidazoledicarboxylate, pyridinedicarboxylate, benzimidazolecarboxylate) [2], this compound serves as the validated starting scaffold for designing inhibitors of proline racemase from pathogenic organisms including Trypanosoma cruzi (Chagas disease) and Clostridioides difficile. The transition-state analog character—conferred by the planar sp² geometry at the imine carbon mimicking the planar transition state of proline racemization—cannot be replicated by saturated proline or by 3,4-dehydroproline (which lacks the imine functionality). Procurement specifications should require identity confirmation via NMR (iminium proton characteristic) and purity ≥98%.

D-Proline Metabolic Pathway Tracing and Hyperprolinemia Type II Biomarker Studies

As the exclusive terminal product of D-proline oxidation by D-amino acid oxidase [1], this compound is the required analytical standard for quantifying D-proline metabolic flux in mammalian systems. The spontaneous degradation product, 2-oxo-5-aminovalerate, can be distinguished chromatographically, but the intact pyrroline-2-carboxylate peak is the direct readout of D-amino acid oxidase activity [2]. KM values of 2.79–5.9 mM for downstream reductases provide the quantitative framework for kinetic modeling. For clinical metabolomics studies of hyperprolinemia type II, this compound—not Δ1-pyrroline-5-carboxylate—is the disease-relevant metabolite that accumulates due to defective D-proline clearance.

Minimal-Length PROTAC Linker for Sterically Constrained Ternary Complex Formation

With a molecular weight of 113.11 Da and a single rotatable bond between the pyrroline ring and carboxylic acid conjugation handle, this alkyl/ether-class PROTAC linker [1] provides the shortest possible bridge length for bringing an E3 ligase ligand and a target-protein ligand into proximity [2]. When ternary complex modeling indicates that standard PEG linkers (MW >150 Da, ≥3 ethylene glycol units) would exceed the optimal 12–20 atom linker window or introduce excessive flexibility that destabilizes cooperative binding, this compound offers a procurement solution. Its logP of –0.4 provides balanced polarity—more membrane-permeable than PEG linkers yet more water-soluble than pure alkyl chains—making it suitable for initial PROTAC SAR exploration where linker length minimization is the primary design constraint.

Schiff Base Mechanistic Probe for Glutamate Dehydrogenase and Imine Reductase Studies

The C=N imine functionality of Δ1-pyrroline-2-carboxylic acid serves as a cyclic α-imino acid substrate for glutamate dehydrogenase, with the enzyme-NADPH complex exhibiting approximately 500-fold higher reactivity than free NADPH toward this substrate [1]. This property, combined with the strict enzymatic discrimination from Δ1-pyrroline-5-carboxylate reductase (which does not reduce the 2-carboxylate isomer) [2], makes this compound indispensable as a mechanistic probe for distinguishing imine reductase activities in bacterial and mammalian systems. The pH-dependent equilibrium between open-chain α-keto-δ-aminovaleric acid and the ring-closed pyrrolinium form further enables pH-titration experiments that probe the enzyme's preference for cyclic versus acyclic imine substrates.

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